(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Description
The compound “(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone” is a structurally complex molecule featuring:
- A benzo[d][1,3]dioxol-5-ylmethyl group, a bicyclic aromatic system known for its electron-rich properties and metabolic stability.
- A piperazine ring, which enhances solubility and serves as a common pharmacophore in medicinal chemistry.
- A 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole moiety, combining a methoxy-substituted phenyl ring and a pyrrole-linked pyrazole, likely influencing receptor binding and electronic effects.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting neurological disorders, antimicrobial activity, or anticancer pathways .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-34-22-7-5-21(6-8-22)32-26(30-10-2-3-11-30)23(17-28-32)27(33)31-14-12-29(13-15-31)18-20-4-9-24-25(16-20)36-19-35-24/h2-11,16-17H,12-15,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCODURKEIVSOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N6C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's structure, biological mechanisms, and relevant case studies.
Compound Overview
Chemical Structure :
The compound is characterized by a complex structure that includes a piperazine core linked to a benzo[d][1,3]dioxole moiety and a pyrazole derivative. The molecular formula is with a molecular weight of approximately 420.50 g/mol.
Research indicates that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. Its unique structure allows for specific interactions with these receptors, which can lead to various downstream effects such as:
- G Protein Activation : The compound has been shown to promote G protein activation, which is crucial for signal transduction in neuronal pathways.
- β-Arrestin Recruitment : It facilitates β-arrestin translocation, indicating its role in modulating receptor signaling pathways.
- Neuroprotection : Preliminary studies suggest that it may protect dopaminergic neurons from degeneration, making it a candidate for neuropsychiatric disorder treatments .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Result |
|---|---|
| D3 Receptor Agonism | EC50: 710 nM |
| D2 Receptor Antagonism | IC50: 15,700 nM |
| β-Arrestin Recruitment | Significant recruitment observed |
These results indicate that the compound exhibits a strong preference for D3 receptor activity while showing minimal antagonistic effects on D2 receptors .
Neuroprotective Effects
A study published in Nature Communications explored the neuroprotective effects of related compounds on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The findings suggested that compounds similar to this compound could significantly reduce neuronal death in models of neurodegeneration .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the compound's efficacy. Modifications to the piperazine core and aryl groups were systematically analyzed:
| Compound ID | D3R Agonist Activity | D2R Activity |
|---|---|---|
| Compound 1 | EC50: 710 nM | Inactive |
| Compound 2 | EC50: 278 nM | Inactive |
| Compound 3 | EC50: 98 nM | >100,000 nM |
These studies highlight the importance of specific substitutions in enhancing receptor selectivity and potency .
Comparison with Similar Compounds
(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
- Key Differences : Replaces the piperazine-pyrazole core with a thiazol-2-yl group and cyclopropane carboxamide. The pyrrolidin-1-yl substituent differs from the target’s pyrrol-1-yl group.
- Synthesis : Achieved via coupling of a thiazol-2-yl precursor with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid (20% yield) .
- Implications : The thiazole ring may reduce solubility compared to piperazine, while cyclopropane could enhance metabolic stability.
(b) 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives
- Key Differences : Features a dihydropyrazole core and furan-2-yl substituent instead of pyrrole and methoxyphenyl groups.
- Synthesis : Derived from chalcone and hydrazine hydrate via cyclization (melting point: 186°C for the base compound) .
- Implications : The dihydropyrazole’s reduced aromaticity may decrease planarity, affecting membrane permeability.
(c) 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone
- Key Differences : Contains a 2,3-dimethylphenyl group instead of benzo[d][1,3]dioxol and lacks the pyrrole substituent.
Physicochemical Properties
Structural Advantages and Limitations
- Advantages :
- The piperazine moiety improves solubility, addressing a common limitation in lipophilic analogues.
- The 4-methoxyphenyl group may enhance binding to aromatic receptor pockets.
- Synthetic complexity may reduce scalability compared to simpler dihydropyrazoles .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates such as pyrazole and piperazine derivatives. For example:
- Pyrazole Core Formation: React 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid under reflux (7–12 hours) to form the pyrazole ring .
- Piperazine Functionalization: Introduce the benzo[d][1,3]dioxol-5-ylmethyl group to piperazine via nucleophilic substitution or reductive amination, using solvents like dichloromethane or methanol .
- Final Coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrazole and piperazine moieties, followed by purification via silica gel chromatography .
Table 1: Synthetic Conditions Comparison
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure and dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl groups, typically 16.8°–51.7°) .
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, piperazine CH at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HR-MS): Validate molecular weight (e.g., calculated for CHNO: 513.20 g/mol) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening: Test Pd/C, CuI, or organocatalysts in coupling steps. For example, Pd-mediated Suzuki-Miyaura reactions improve aryl-aryl bond formation efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to enhance solubility of intermediates .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 2h) while maintaining yields >60% .
Q. How to resolve contradictions in reported biological activities of analogous compounds?
Methodological Answer:
- Dose-Response Studies: Systematically test compound concentrations (e.g., 1 nM–100 µM) in in vitro assays (e.g., anticonvulsant activity in neuronal cell lines) to identify therapeutic windows .
- Structural-Activity Relationship (SAR): Modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity profiles .
- Control Experiments: Validate purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
Table 2: SAR Trends in Pyrazole-Piperazine Derivatives
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Benzo[d][1,3]dioxole addition | ↑ Anticonvulsant potency | |
| Pyrrole vs. imidazole | ↓ Cytotoxicity in HeLa cells |
Q. How to design a robust SAR study for this compound?
Methodological Answer:
- Scaffold Diversification: Synthesize analogs with variations in the pyrrole (e.g., 2-thienyl substitution) and piperazine (e.g., N-methyl vs. N-benzyl) groups .
- Biological Screening: Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization assays .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like serotonin receptors .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
